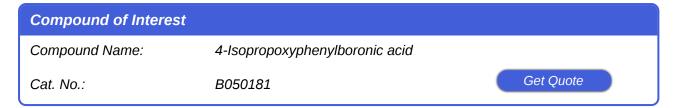


Application Notes and Protocols for Suzuki Coupling of 4-Isopropoxyphenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing **4-isopropoxyphenylboronic acid**. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. **4-Isopropoxyphenylboronic acid** is a valuable building block, and understanding its reactivity and optimal coupling conditions is crucial for its effective implementation in synthetic workflows.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product.

Experimental Protocols

A generalized yet robust protocol for the Suzuki coupling of **4-isopropoxyphenylboronic acid** with an aryl bromide is provided below. This protocol can be adapted and optimized for different aryl halide coupling partners.



General Procedure for Suzuki Coupling:

- Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 4-isopropoxyphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Add the degassed solvent(s) to the reaction vessel. In a separate vial, prepare the catalyst/ligand solution and add it to the reaction mixture via syringe.
- Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.
 Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
 organic solvent (e.g., ethyl acetate) and wash with water or an aqueous solution (e.g.,
 saturated aqueous NH4Cl or brine). Separate the organic layer, dry it over anhydrous
 sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure coupled product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions with phenylboronic acid and its derivatives, which can serve as a starting point for optimizing reactions with **4-isopropoxyphenylboronic acid**.

Table 1: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides[1][2][3]



Entry	Aryl Halide	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	4- Bromoa nisole	Pd(OAc)2 (2)	PPh3 (4)	K2CO3	Toluene /H2O	100	12	95
2	1- Bromo- 4- nitroben zene	Pd(PPh 3)4 (3)	-	K2CO3	Dioxan e/H2O	90	2	98
3	4- Bromot oluene	PdCl2(d ppf) (2)	-	Cs2CO 3	DMF	80	6	92
4	4- lodoani sole	Pd/RHA (0.5)	-	K2CO3	Ethanol	100	24	High
5	lodoben zene	Pd(PPh 3)4	-	Na2CO 3	Benzen e/H2O	80	24	77

Table 2: Optimization of Suzuki Coupling Conditions[4][5]

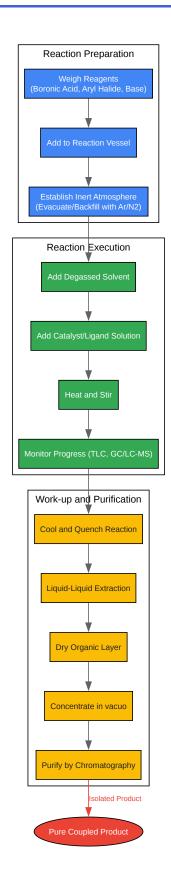


Entry	Aryl Halide	Boroni c Acid	Cataly st (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	4- Bromoa nisole	Phenylb oronic Acid	Pd/Fe3 O4/Cha rcoal	K2CO3	Ethanol /H2O	80	1	98
2	4- Bromoa nisole	Phenylb oronic Acid	Pd@[Ni (H2BD P- SO3)2]	K2CO3	Methan ol	60	4	99
3	4- Bromot oluene	Phenylb oronic Acid	Pd@[Ni (H2BD P- SO3)2]	K2CO3	Methan ol	60	4	97

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the key stages and relationships in a typical Suzuki coupling experiment.

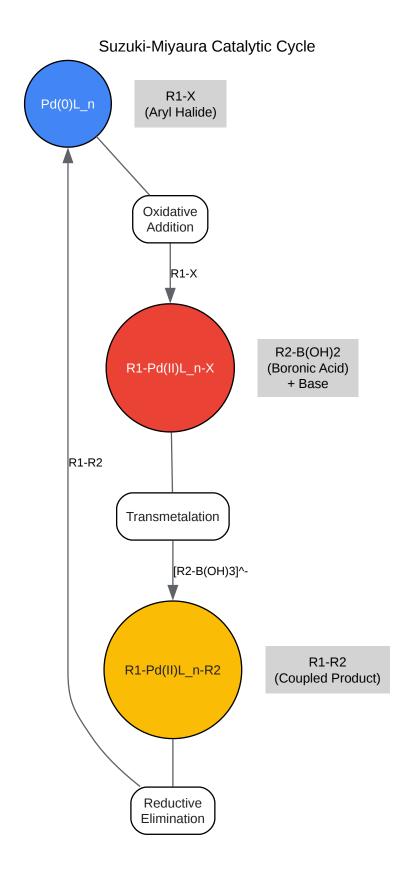




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Caption: Experimental workflow for a Suzuki coupling reaction.





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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.



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